molecular formula C17H17N3OS B3371303 2-(benzylamino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 66607-49-6

2-(benzylamino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B3371303
CAS RN: 66607-49-6
M. Wt: 311.4 g/mol
InChI Key: CFKWGGPBLCVUPY-UHFFFAOYSA-N
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Description

The compound “2-(benzylamino)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one” is a type of thienopyrimidinone . It has been studied for its potential as an anticancer drug and as an anti-inflammatory agent .


Synthesis Analysis

The synthesis of this compound involves the preparation of 5,6-annulated 2-arylthieno [2,3-d]pyrimidin-4(3H)-ones . The synthesis process involves variance in the tubulin-binding trimethoxyphenyl motif at C-2 of a thieno [2,3-d]pyrimidine fragment, enlarged by additional rings of different size and substitution .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno [2,3-d]pyrimidine fragment, which is enlarged by additional rings of different size and substitution . This structure is crucial for its potential anticancer and anti-inflammatory properties .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its interactions with biological targets. For instance, it has been found to inhibit the polymerization of neat tubulin and the dynamics of microtubule and F-actin cytoskeletons .

Scientific Research Applications

Synthesis and Biological Activity

One key area of research involves the synthesis of thieno[2,3-d]pyrimidine derivatives, including methods for producing various analogs. For instance, Sobhi M. Gomha reported on a facile one-pot synthesis of related compounds showing moderate effects against bacterial and fungal species (Gomha, 2009). Another study by Kahveci et al. synthesized new derivatives that displayed higher antifungal activity than fluconazole against Candida fungus species, highlighting their potential in addressing antimicrobial resistance (Kahveci et al., 2020).

Chemical Modifications and Applications

Chemical modification strategies aim to enhance biological activities or enable new applications. For example, Ashalatha et al. synthesized new bioactive derivatives showing promising biological activities (Ashalatha et al., 2007). Additionally, Break et al. explored the ribosylation of related compounds, leading to the generation of novel nucleoside derivatives (Break et al., 2010).

Analgesic and Anti-inflammatory Activities

The analgesic and anti-inflammatory potentials of thieno[2,3-d]pyrimidin-4(3H)-one derivatives have also been investigated. Alagarsamy et al. synthesized compounds with significant analgesic and anti-inflammatory activities, suggesting their utility in pain and inflammation management (Alagarsamy et al., 2006).

Potential Anticancer Applications

Research into the anticancer properties of these compounds has yielded promising results. Gad et al. discovered new apoptosis-inducing agents based on this scaffold for breast cancer treatment, demonstrating significant antiproliferative potential against cancer cell lines (Gad et al., 2020).

Antimicrobial and Antiprotozoal Effects

Mavrova et al. synthesized derivatives containing the benzimidazole ring, showing enhanced activity against Trichinella spiralis and other protozoa, indicating the therapeutic potential of these compounds in treating parasitic infections (Mavrova et al., 2010).

Future Directions

The compound shows promise as a potential anticancer and anti-inflammatory drug . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and conducting preclinical and clinical trials to assess its safety and efficacy .

properties

IUPAC Name

2-(benzylamino)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3OS/c21-15-14-12-8-4-5-9-13(12)22-16(14)20-17(19-15)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKWGGPBLCVUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60360011
Record name 2-(benzylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66607-49-6
Record name 2-(benzylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60360011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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